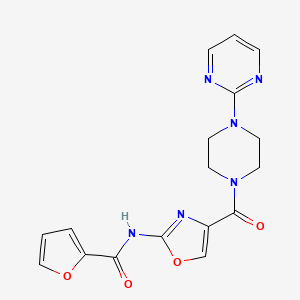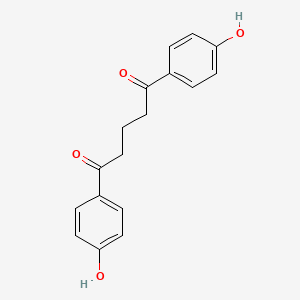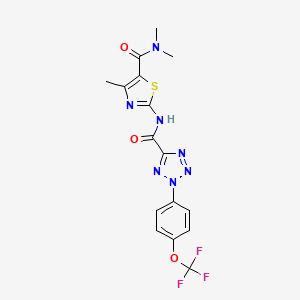
(2-Methylcyclopentyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methylcyclopentyl)methanesulfonamide is a chemical compound with the CAS Number: 1695877-80-5 . It has a molecular weight of 177.27 and its IUPAC name is (2-methylcyclopentyl)methanesulfonamide . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for (2-Methylcyclopentyl)methanesulfonamide is1S/C7H15NO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) . This indicates that the molecule consists of a cyclopentyl ring with a methyl group attached to one of the carbon atoms, and a methanesulfonamide group attached to another carbon atom on the ring. Physical And Chemical Properties Analysis
(2-Methylcyclopentyl)methanesulfonamide has a molecular weight of 177.26 . It is a powder at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Reactivity with Aromatic Compounds
(2-Methylcyclopentyl)methanesulfonamide and related compounds have been studied for their reactivity with aromatic compounds. For instance, the thermolysis of methanesulfonyl azide in aromatic solvents yields methanesulfonamide and methanesulfonanilides, indicating the reactivity of the methanesulfonylimido intermediate with aromatic substrates. This reactivity showcases potential applications in synthetic organic chemistry, especially in the formation of substituted anilides (Abramovitch, Roy, & Uma, 1965).
Molecular Conformation and NMR Studies
Detailed Density Functional Theory (DFT) quantum chemical investigations have been conducted on derivatives of (2-Methylcyclopentyl)methanesulfonamide. These studies focus on molecular conformation, NMR chemical shifts, and vibrational transitions, providing insights into the structural and electronic properties of such compounds. Such research is crucial for understanding the chemical behavior and potential applications of these molecules in various fields, including medicinal chemistry (Karabacak, Cinar, & Kurt, 2010).
Synthesis and Characterization of Derivatives
New derivatives of methanesulfonamide, such as sulfonamide compounds and their metal complexes, have been synthesized and characterized. These studies involve various spectroscopic methods and structural analyses, contributing to the development of novel compounds with potential applications in areas like antibacterial agents. The synthesis and characterization of these derivatives expand the utility of the parent compound in various scientific domains (Özdemir, Güvenç, Şahin, & Hamurcu, 2009).
Proton-Donating Ability and Structural Analysis
Research on trifluoro derivatives of (2-Methylcyclopentyl)methanesulfonamide has been conducted to understand their proton-donating ability and structural properties. This includes studies on the conformations and self-association behavior of these compounds in different solvents and their strength as hydrogen bond donors. Such investigations are significant for applications in supramolecular chemistry and materials science (Oznobikhina, Chipanina, Tolstikova, Bel’skikh, Kukhareva, & Shainyan, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
(2-methylcyclopentyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-6-3-2-4-7(6)5-11(8,9)10/h6-7H,2-5H2,1H3,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZKQOMYSGLVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3As,6aR)-spiro[1,3a,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3,1'-cyclopropane]-2-yl]-2-chloroethanone](/img/structure/B2660195.png)
![2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B2660196.png)

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B2660198.png)

![3-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)propylsulfanyl]propanoic acid](/img/structure/B2660201.png)


![4-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B2660207.png)



![2-(sec-butylthio)-3-(4-fluorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2660214.png)
